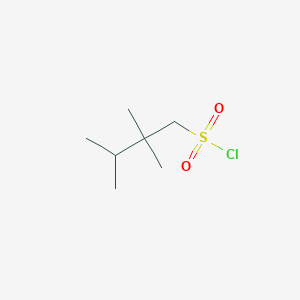
2,2,3-Trimethylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H15ClO2S and a molecular weight of 198.71 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 2,2,3-Trimethylbutane-1-sulfonyl chloride is 1S/C7H15ClO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3 . This indicates that the molecule consists of a butane backbone with three methyl groups at the 2nd and 3rd carbon atoms and a sulfonyl chloride group at the 1st carbon atom .Applications De Recherche Scientifique
Life Science Research
2,2,3-Trimethylbutane-1-sulfonyl chloride: is utilized in life science research for the synthesis of complex molecules that can be used as intermediates in the development of pharmaceuticals . Its sulfonyl group acts as an activating agent, facilitating further chemical reactions necessary for constructing biologically active molecules.
Material Science
In material science, this compound serves as a precursor for creating polymers with specific properties. The sulfonyl chloride group can be transformed into various functional groups, allowing for the design of materials with desired characteristics such as increased durability or chemical resistance .
Chemical Synthesis
2,2,3-Trimethylbutane-1-sulfonyl chloride: plays a crucial role in chemical synthesis, particularly in the formation of sulfones, which are valuable intermediates. Sulfones are known for their versatility in organic synthesis and are used to construct a wide range of chemical entities, from agrochemicals to polymers .
Chromatography
In chromatography, sulfonyl chlorides are often used for derivatization, enhancing the detection of various compounds. Derivatization with sulfonyl chlorides can improve the volatility, stability, and detectability of analytes, thus facilitating their separation and analysis .
Analytical Research
Analytical chemists employ 2,2,3-Trimethylbutane-1-sulfonyl chloride for modifying chemical structures to enable or improve analytical measurements. This can include altering the compound to be more amenable to techniques like mass spectrometry or NMR spectroscopy .
Synthesis of Sulfonamides and Sulfonates
This compound is instrumental in synthesizing sulfonamides and sulfonates, which are used in various applications, including the development of therapeutic agents and the creation of functional materials with unique properties .
Propriétés
IUPAC Name |
2,2,3-trimethylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYBIZNSGFHMJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

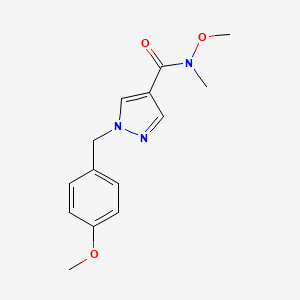

![3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1446924.png)

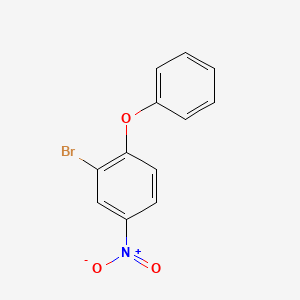
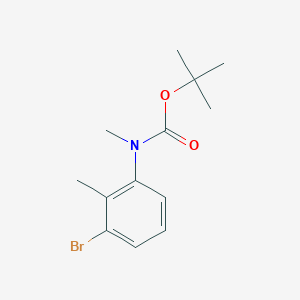
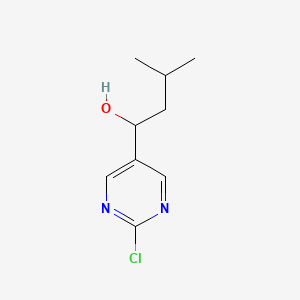
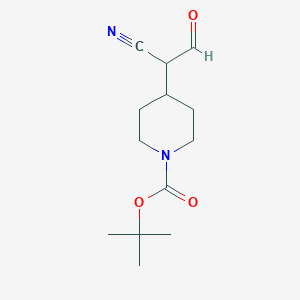

![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)
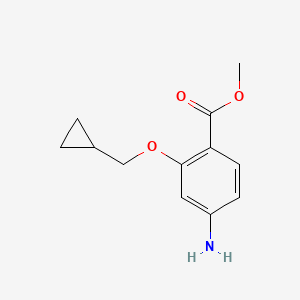
![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)

